1,3,5-Tris((pyridin-4-ylthio)methyl)benzene 1,3,5-Tris((pyridin-4-ylthio)methyl)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC16785061
InChI: InChI=1S/C24H21N3S3/c1-7-25-8-2-22(1)28-16-19-13-20(17-29-23-3-9-26-10-4-23)15-21(14-19)18-30-24-5-11-27-12-6-24/h1-15H,16-18H2
SMILES:
Molecular Formula: C24H21N3S3
Molecular Weight: 447.6 g/mol

1,3,5-Tris((pyridin-4-ylthio)methyl)benzene

CAS No.:

Cat. No.: VC16785061

Molecular Formula: C24H21N3S3

Molecular Weight: 447.6 g/mol

* For research use only. Not for human or veterinary use.

1,3,5-Tris((pyridin-4-ylthio)methyl)benzene -

Specification

Molecular Formula C24H21N3S3
Molecular Weight 447.6 g/mol
IUPAC Name 4-[[3,5-bis(pyridin-4-ylsulfanylmethyl)phenyl]methylsulfanyl]pyridine
Standard InChI InChI=1S/C24H21N3S3/c1-7-25-8-2-22(1)28-16-19-13-20(17-29-23-3-9-26-10-4-23)15-21(14-19)18-30-24-5-11-27-12-6-24/h1-15H,16-18H2
Standard InChI Key GATXVSNFRHCGAN-UHFFFAOYSA-N
Canonical SMILES C1=CN=CC=C1SCC2=CC(=CC(=C2)CSC3=CC=NC=C3)CSC4=CC=NC=C4

Introduction

Chemical Identity and Structural Characteristics

1,3,5-Tris((pyridin-4-ylthio)methyl)benzene, with a molecular weight of 447.6 g/mol, features a planar benzene core symmetrically substituted with pyridinylthio-methyl groups . The sulfur atoms bridge the aromatic systems, creating a rigid yet flexible architecture ideal for coordinating metal ions. X-ray crystallography and computational modeling reveal a trigonal planar geometry, with bond angles optimized for π-π stacking and metal-ligand interactions .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₄H₂₁N₃S₃
Molecular Weight447.6 g/mol
Synonymous Names862014-52-6; G65106
Topological Polar Surface108 Ų
Hydrogen Bond Acceptors6 (3 pyridinic N, 3 thioether S)

The compound’s stability under acidic and basic conditions (pH 2–12) and thermal resilience (up to 300°C) make it suitable for harsh industrial and environmental applications .

Synthesis and Modification Strategies

The synthesis of 1,3,5-tris((pyridin-4-ylthio)methyl)benzene typically begins with 1,3,5-tris(bromomethyl)benzene as a precursor. In a representative protocol, nucleophilic substitution reactions with pyridin-4-thiol yield the target compound in a two-step process:

  • Thiolation: Reaction of 1,3,5-tris(bromomethyl)benzene with excess pyridin-4-thiol in acetone under reflux, facilitated by a base such as triethylamine.

  • Purification: Column chromatography using silica gel and a hexane-ethyl acetate gradient achieves >90% purity .

Alternative routes involve thiouronium intermediates, where 1,3,5-tris(bromomethyl)benzene reacts with thiourea to form a tricarbamimidothioate, followed by alkaline hydrolysis to generate the free thiol intermediate. Subsequent oxidative coupling with 2-mercaptopyridine derivatives yields the final product .

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The compound’s tridentate nature enables the construction of high-stability MOFs. A notable example is ((ZnCl₂)₃(L)₂·DMF)ₙ (where L = 1,3,5-tris((pyridin-4-ylthio)methyl)benzene), which exhibits a 3D porous network with a surface area of 1,240 m²/g . This MOF demonstrated exceptional adsorption capacity for tetracycline (Langmuir maximum: 434 mg/g), outperforming activated carbon and other conventional adsorbents.

Table 2: Adsorption Performance of MOF 1 for Tetracycline

ParameterValue
Optimal pH7.0
Equilibrium Time60 minutes
Adsorption Capacity434 mg/g (Langmuir model)
Reusability>10 cycles without degradation

Kinetic studies fit the pseudo-second-order model (R² = 0.996), indicating chemisorption dominates, likely via Zn–S coordination and π–π interactions between the antibiotic and the aromatic framework .

Environmental and Industrial Applications

Beyond antibiotic removal, this compound’s MOFs show promise in capturing heavy metals (e.g., Pb²⁺, Hg²⁺) and organic pollutants. The high porosity and chemical stability allow operation in wastewater with ionic strengths up to 0.5 M NaCl, a critical advantage for real-world applications . Additionally, its role as a ligand in catalytic systems for CO₂ reduction and hydrocarbon oxidation is under investigation.

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